

The ERRy Agonist DY131: A Deep Dive into its Effects on Cellular Metabolism

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Compound of Interest

Compound Name: DY131

Cat. No.: B1241580

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Washington D.C. - The synthetic compound **DY131**, a potent agonist of the Estrogen-Related Receptor gamma (ERRy), is garnering significant attention within the scientific community for its profound effects on cellular metabolism. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of **DY131**, its impact on metabolic pathways, and the experimental protocols to assess its activity.

Introduction to DY131 and ERRy

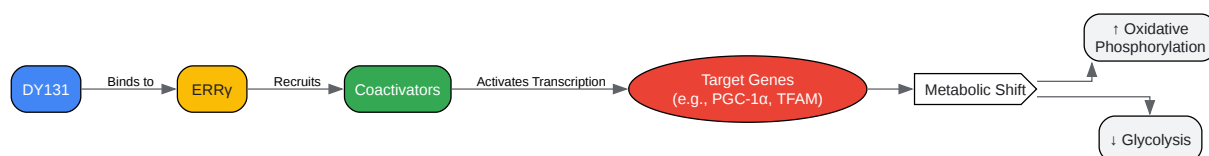
DY131 is a small molecule agonist that specifically activates ERRy, an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy homeostasis. ERRy is highly expressed in tissues with high energy demands, such as the liver, skeletal muscle, heart, and kidneys, where it orchestrates the expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. The ability of **DY131** to modulate ERRy activity positions it as a valuable tool for investigating metabolic regulation and as a potential therapeutic agent for metabolic disorders and certain types of cancer.

Mechanism of Action

DY131 binds to the ligand-binding domain of ERRy, inducing a conformational change that promotes the recruitment of coactivators and stimulates the transcription of ERRy target genes.

This transcriptional activation leads to a cascade of events that reprogram cellular metabolism, shifting the balance between glycolysis and oxidative phosphorylation.

A diagram illustrating the proposed signaling pathway of **DY131** is presented below:



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Figure 1: Proposed signaling pathway of **DY131**.

Effects on Cellular Metabolism: A Tale of Two Tissues

The metabolic consequences of **DY131** activation of **ERRy** appear to be context-dependent, with notable differences observed in liver and breast cancer cells.

Amelioration of Acute Liver Injury through Metabolic Reprogramming

In a murine model of lipopolysaccharide (LPS)-induced acute liver injury, pretreatment with **DY131** demonstrated a significant protective effect by reversing the dysregulated metabolic pathways associated with the inflammatory response.

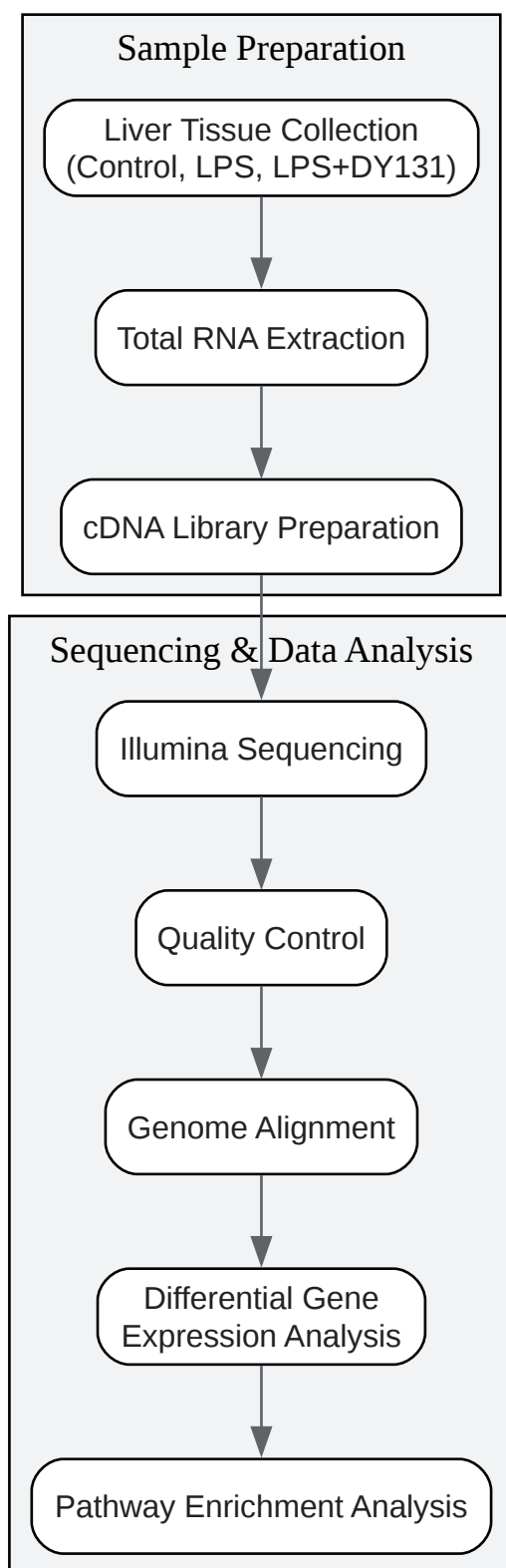
Quantitative Data Summary:

Parameter	Control	LPS	LPS + DY131
Serum ALT (U/L)	Normal	Significantly Elevated	Significantly Reduced
Serum AST (U/L)	Normal	Significantly Elevated	Significantly Reduced
Hepatic TNF- α (pg/mg protein)	Low	Significantly Increased	Significantly Decreased
Hepatic IL-6 (pg/mg protein)	Low	Significantly Increased	Significantly Decreased

Table 1: Effect of **DY131** on serum and hepatic markers in LPS-induced acute liver injury in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: RNA-Sequencing Analysis of Liver Tissue

A detailed workflow for the RNA-sequencing experiment is provided below:



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Figure 2: Experimental workflow for RNA-sequencing analysis.

Transcriptomic analysis of liver tissue from these mice, accessible through the Gene Expression Omnibus (GEO) database under accession number GSE16088, revealed that **DY131** treatment significantly altered the expression of genes involved in metabolic pathways. [1] Specifically, pathways related to oxidative phosphorylation were upregulated, while those associated with glycolysis were downregulated, suggesting a shift towards more efficient energy production and a reduction in metabolic stress.

Growth Inhibition in Breast Cancer Cells

In contrast to its protective role in the liver, **DY131** exhibits growth-inhibitory and pro-apoptotic effects in various breast cancer cell lines, including MCF7, MDA-MB-231, HCC1806, and MDA-MB-468. This anti-proliferative activity is attributed to the induction of cell cycle arrest and apoptosis.

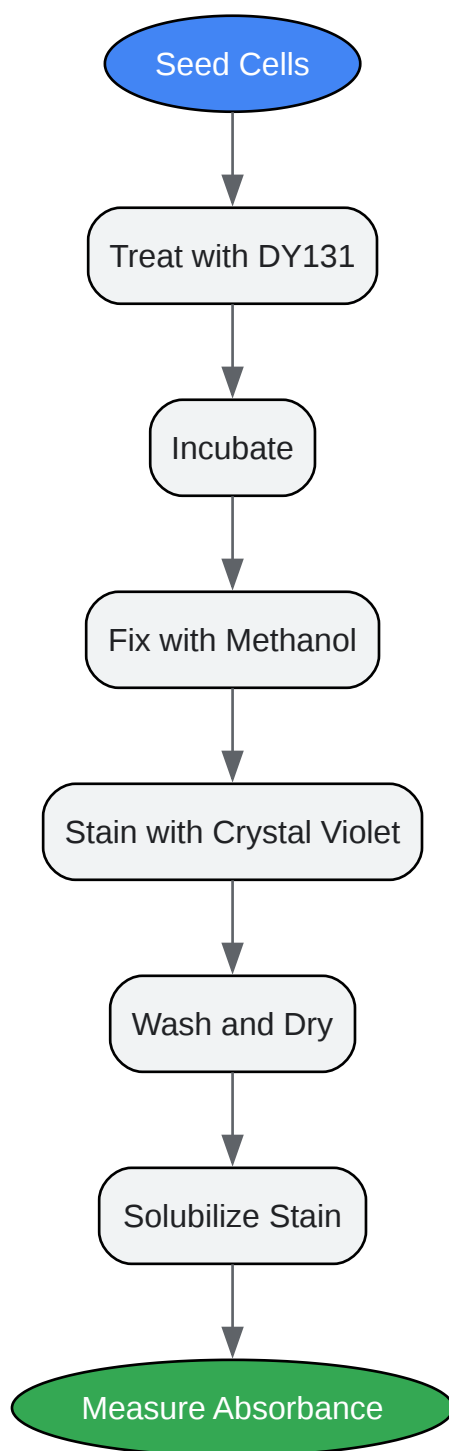
Quantitative Data Summary:

Cell Line	Treatment	Effect on Cell Viability
MCF7	DY131 (10 μ M)	Significant Decrease
MDA-MB-231	DY131 (10 μ M)	Significant Decrease
HCC1806	DY131 (10 μ M)	Significant Decrease
MDA-MB-468	DY131 (10 μ M)	Significant Decrease
MCF10A (non-tumorigenic)	DY131 (10 μ M)	No Significant Effect

Table 2: Effect of **DY131** on the viability of breast cancer and non-tumorigenic breast epithelial cell lines.

Experimental Protocol: Crystal Violet Staining Assay

The logical relationship for assessing cell viability using crystal violet staining is as follows:



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Figure 3: Logical workflow of a crystal violet staining assay.

While the precise metabolic shifts induced by **DY131** in breast cancer cells are still under investigation, the observed growth inhibition suggests a potential disruption of the metabolic

pathways that fuel rapid cancer cell proliferation, such as aerobic glycolysis (the Warburg effect).

Future Directions and Therapeutic Potential

The dual role of **DY131** in modulating cellular metabolism highlights the therapeutic potential of targeting ERR γ . In conditions such as sepsis-induced liver injury, activating ERR γ with **DY131** could restore metabolic homeostasis and mitigate tissue damage. Conversely, in the context of breast cancer, **DY131** or similar ERR γ agonists could represent a novel therapeutic strategy to inhibit tumor growth by targeting metabolic vulnerabilities.

Further research is warranted to elucidate the detailed metabolic flux alterations induced by **DY131** in different cell types and to explore its efficacy and safety in preclinical and clinical settings. The development of more specific ERR γ modulators will be crucial for translating these promising findings into novel therapies for a range of diseases.

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References

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- 2. Estrogen-Related Receptor γ Agonist DY131 Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
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